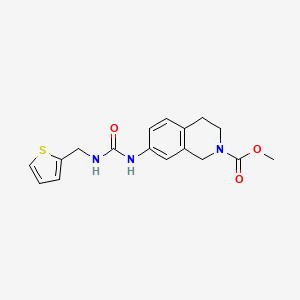

methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a thiophene ring, a urea linkage, and an isoquinoline backbone . The molecular formula of this compound is C17H19N3O3S, and its molecular weight is 345.42.

Molecular Structure Analysis

The compound’s structure is likely characterized by the presence of conjugated systems and aromatic rings, which can contribute to its chemical stability and potential bioactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the urea linkage might be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxylate group could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación

Analgesic Properties

Methyl 7-(3-(thiophen-2-ylmethyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, as part of the substituted quinolines family, has been noted for its analgesic properties. Studies indicate that certain quinoline derivatives exhibit significantly higher analgesic activity compared to conventional analgesics like noramidopyrine (NAP) (Kidwai & Negi, 1997).

Antidepressant Action

Quinoline derivatives, particularly those with an ureido group attached to the isoquinoline skeleton, have shown potential antidepressant actions. This is evident in structure-activity relationship studies involving tetrahydroisoquinolines (Zára-Kaczián et al., 1986).

Synthesis and Transformation

The synthesis and transformation of quinoline compounds, including the conversion of isoquinoline derivatives into 4-ureido compounds, have been widely explored. These transformations are critical for creating new compounds with potential pharmaceutical applications (Tahara, Shigetsuna & Otomasu, 1982).

Antitumor Activity

There is significant interest in the antitumor potential of quinoline derivatives. Research has indicated that certain 3-arylisoquinoline derivatives exhibit in vitro antitumor activity against various human cancer cell lines (Cho et al., 1997). This highlights the compound's potential in cancer therapeutics.

Pharmaceutical Synthesis

The compound's role in pharmaceutical synthesis, particularly in the context of developing novel therapeutic agents, has been extensively studied. This includes the exploration of various synthesis methods and their efficacy in producing potent medicinal compounds (Matsuno et al., 2002).

Propiedades

IUPAC Name |

methyl 7-(thiophen-2-ylmethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-17(22)20-7-6-12-4-5-14(9-13(12)11-20)19-16(21)18-10-15-3-2-8-24-15/h2-5,8-9H,6-7,10-11H2,1H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGHWDFRTCCMRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)

![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)